N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the thiophene group: This step may involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the piperidine core.
Attachment of the 4-methoxybenzyl group: This can be done through a nucleophilic substitution reaction, where the 4-methoxybenzyl group is introduced to the piperidine ring.
Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-4-(phenyl)piperidine-1-carboxamide
- N-(4-methoxybenzyl)-4-(pyridin-2-yl)piperidine-1-carboxamide
- N-(4-methoxybenzyl)-4-(furan-2-yl)piperidine-1-carboxamide
Uniqueness
N-(4-methoxybenzyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-thiophen-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-16-6-4-14(5-7-16)13-19-18(21)20-10-8-15(9-11-20)17-3-2-12-23-17/h2-7,12,15H,8-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHUDNKTOJZUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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